molecular formula C24H27N5O3 B11197983 1-(3,4-Dimethoxyphenyl)-3-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea

1-(3,4-Dimethoxyphenyl)-3-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No.: B11197983
M. Wt: 433.5 g/mol
InChI Key: OWNMRFBLCRFIDW-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that combines a dimethoxyphenyl group with a piperidinyl-pyridazinyl-phenyl urea moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the corresponding Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a suitable reagent to form the piperidinyl-pyridazinyl intermediate.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.

    3-(3,4-Dimethoxyphenyl)propanoic acid: A phenylpropanoic acid derivative with related chemical properties.

Uniqueness

3-(3,4-DIMETHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]urea

InChI

InChI=1S/C24H27N5O3/c1-31-21-11-9-19(16-22(21)32-2)26-24(30)25-18-8-6-7-17(15-18)20-10-12-23(28-27-20)29-13-4-3-5-14-29/h6-12,15-16H,3-5,13-14H2,1-2H3,(H2,25,26,30)

InChI Key

OWNMRFBLCRFIDW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4)OC

Origin of Product

United States

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